The synthesis of ticarcillin involves the modification of penicillin G through the introduction of a carboxyl group at the 6-position, resulting in enhanced stability against hydrolysis. The synthesis pathway typically includes:
The final product, Timentin, is obtained by combining ticarcillin disodium with clavulanate potassium in a specific ratio (15:1) to optimize antibacterial activity while minimizing resistance.
The molecular formula for ticarcillin disodium is and for clavulanate potassium is .
The combination results in a compound with enhanced stability and a broader spectrum of activity against resistant bacterial strains.
Ticarcillin undergoes hydrolysis in the presence of beta-lactamases, leading to the formation of inactive metabolites. The presence of clavulanate potassium inhibits these enzymes, thereby preventing the degradation of ticarcillin.
Key reactions include:
This mechanism allows ticarcillin to remain effective against bacteria that would otherwise be resistant.
The primary mechanism of action for ticarcillin involves the inhibition of bacterial cell wall synthesis. Ticarcillin binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls:
Clavulanate enhances this effect by ensuring that ticarcillin remains active against resistant strains by inhibiting beta-lactamase enzymes.
These properties are critical for its formulation and administration in clinical settings.
Timentin is primarily used in clinical medicine for treating serious infections caused by susceptible bacteria, including:
Additionally, research has demonstrated its efficacy in promoting plant regeneration in various species when used at specific concentrations, highlighting its versatility beyond traditional antibiotic applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0